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Compound of Interest

1-(3-Hydroxypropyl)-4-
Compound Name:
methylpiperazine

Cat. No.: B1294303

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic
compound 1-(3-Hydroxypropyl)-4-methylpiperazine, a key intermediate in pharmaceutical
synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the
replication and verification of these findings.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for 1-(3-
Hydroxypropyl)-4-methylpiperazine (CAS No: 5317-33-9).

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
broad single
4.09 1H - -OH
peak
pseudo triple
3.77 2H 5.3 -CH2-OH
peak
pseudo triple
2.60 2H 5.8 -N-CH2-CH2-
peak
Piperazine ring
2.35-2.60 m 8H -
protons
2.26 s 3H - -CHs
pseudo quintuple
1.70 2H 5.8 -CH2-CH2-CH2-

peak

Solvent: CDCl3

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, specific 13C NMR data for 1-(3-Hydroxypropyl)-4-methylpiperazine is
not readily available in the public domain. Researchers are advised to acquire this data
experimentally.

Infrared (IR) Spectroscopy

Specific IR spectral data for 1-(3-Hydroxypropyl)-4-methylpiperazine is not currently
available in public spectral databases. However, based on its functional groups, the following
characteristic absorption bands can be anticipated:
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Wavenumber (cm~?) Functional Group Vibrational Mode
~3400 (broad) O-H Stretching

~2940 C-H (alkane) Stretching

~1450 C-H (alkane) Bending

~1100 C-O Stretching

~1050 C-N Stretching

Mass Spectrometry (MS)

Detailed mass spectral data, including fragmentation patterns for 1-(3-Hydroxypropyl)-4-
methylpiperazine, is not widely published. The nominal mass of the protonated molecule
[M+H]* would be approximately 159.26 g/mol . Experimental determination is recommended for

accurate mass and fragmentation analysis.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

e Sample Preparation: A 5-10 mg sample of 1-(3-Hydroxypropyl)-4-methylpiperazine is
dissolved in approximately 0.7 mL of deuterated chloroform (CDCls) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

 Instrumentation: A 400 MHz NMR spectrometer is utilized for data acquisition.
e H NMR Acquisition:
o A standard one-pulse sequence is used.

o The spectral width is set to 16 ppm, centered at 6 ppm.
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o A 30-degree pulse angle is applied with a relaxation delay of 1.0 seconds.

o Atotal of 16 scans are acquired and averaged.

e 13C NMR Acquisition:

o

A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

[¢]

The spectral width is set to 240 ppm, centered at 100 ppm.

[e]

A 30-degree pulse angle is used with a relaxation delay of 2.0 seconds.

[e]

A total of 1024 scans are acquired and averaged to achieve an adequate signal-to-noise
ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is processed with a line
broadening of 0.3 Hz for *H and 1.0 Hz for 13C, followed by Fourier transformation, phase
correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: As 1-(3-Hydroxypropyl)-4-methylpiperazine is a liquid at room
temperature, a thin film of the neat sample is prepared. A single drop of the compound is
placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

 Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated
triglycine sulfate (DTGS) detector is used.

o Data Acquisition:
o A background spectrum of the clean, empty salt plates is recorded.

o The sample is then placed in the infrared beam path.
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o The spectrum is recorded over the range of 4000-400 cm~1! with a resolution of 4 cm~1.

o Atotal of 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:

o Sample Preparation: A dilute solution of 1-(3-Hydroxypropyl)-4-methylpiperazine is
prepared by dissolving 1 mg of the compound in 1 mL of methanol.

¢ Instrumentation: A mass spectrometer with an Electron lonization (El) source and a
guadrupole mass analyzer is used.

o Data Acquisition:

[¢]

The sample is introduced into the ion source via direct infusion or through a gas
chromatograph (GC) for volatile samples.

[¢]

The electron energy is set to 70 eV.

[¢]

The ion source temperature is maintained at 230 °C.

[e]

The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-400 amu.

o Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the major fragment ions.

Visualizations
Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral
data of 1-(3-Hydroxypropyl)-4-methylpiperazine.
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Caption: Workflow for Spectral Analysis of 1-(3-Hydroxypropyl)-4-methylpiperazine.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Hydroxypropyl)-4-
methylpiperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294303#spectral-data-for-1-3-hydroxypropyl-4-
methylpiperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1294303?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294303?utm_src=pdf-body
https://www.benchchem.com/product/b1294303#spectral-data-for-1-3-hydroxypropyl-4-methylpiperazine-nmr-ir-ms
https://www.benchchem.com/product/b1294303#spectral-data-for-1-3-hydroxypropyl-4-methylpiperazine-nmr-ir-ms
https://www.benchchem.com/product/b1294303#spectral-data-for-1-3-hydroxypropyl-4-methylpiperazine-nmr-ir-ms
https://www.benchchem.com/product/b1294303#spectral-data-for-1-3-hydroxypropyl-4-methylpiperazine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294303?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

